3-(2-methoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
Description
3-[(2-METHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound belonging to the class of chromeno[6,7-e][1,3]oxazin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromeno-oxazin core, which is a fused heterocyclic system, making it a subject of interest for researchers in various scientific fields.
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C22H23NO4/c1-13-14(2)22(24)27-21-15(3)20-17(9-18(13)21)11-23(12-26-20)10-16-7-5-6-8-19(16)25-4/h5-9H,10-12H2,1-4H3 |
InChI Key |
VJEDMANLLAYGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-METHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a chromene derivative under acidic or basic conditions to yield the desired oxazin compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2-METHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazin moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like ethanol, methanol, or dichloromethane, and may require specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the oxazin moiety .
Scientific Research Applications
3-[(2-METHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-METHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno-oxazin derivatives and related heterocyclic compounds, such as:
- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- 4-Hydroxy-2-quinolones
- Imidazo[2,1-b][1,3]thiazines
Uniqueness
What sets 3-[(2-METHOXYPHENYL)METHYL]-6,7,10-TRIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE apart is its unique structural features and the specific biological activities it exhibits. Its fused heterocyclic system and the presence of multiple functional groups contribute to its distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
